Fmoc-D-cysteine hydrate
Overview
Description
Fmoc-D-cysteine hydrate is a chiral thiol used in the synthesis of peptides . It has a molecular weight of 361.42 and its IUPAC name is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfanylpropanoic acid hydrate . It is a white to off-white powder .
Synthesis Analysis
This compound has been used in solid phase peptide synthesis as a coupling agent . The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed .Molecular Structure Analysis
The molecular structure of this compound is characterized by an InChI code of 1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m1./s1 .Chemical Reactions Analysis
The oxidation process of this compound results in two diastereomeric sulfoxides (Fmoc-CBzl-®-O and Fmoc-CBzl-(S)-O), which exhibit significantly different self-assembly propensities under aqueous conditions .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It has a melting point of 113-119°C .Scientific Research Applications
Fmoc-D-cysteine hydrate facilitates efficient chemical protein synthesis. It can be used in fully convergent and one-pot native chemical ligations. The Fmoc group is stable under harsh conditions and can be readily removed after ligation, allowing subsequent reactions to be performed efficiently (Kar et al., 2020).
It has been used for the stereoselective formation of methyllanthionine in peptides, demonstrating its role in biomimetic cyclization and the production of specific peptide configurations (Zhou & van der Donk, 2002).
This compound aids in the protection of cysteine sulfhydryl groups during peptide synthesis. This allows for high-yield and simple one-step procedures, beneficial in various synthetic applications (West, Estiarte, & Rich, 2001).
It is used in the solid-phase synthesis of C-terminal cysteine-containing peptides. This application addresses challenges like side reactions and racemization, common in peptide synthesis (Lelièvre et al., 2016).
The compound plays a crucial role in preventing racemization during Fmoc-based solid phase peptide synthesis. This is important for maintaining the integrity and functionality of the synthesized peptides (Fujiwara, Akaji, & Kiso, 1994).
This compound is essential in the synthesis of various S-substituted Fmoc-L-cysteine derivatives, which are vital in the synthesis of glycopeptides and thioglycosides in biomedical research (Zhao, 2001).
Mechanism of Action
The self-assembly of Fmoc-D-cysteine hydrate is influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . The self-assembling features derived from the sulfoxide group could facilitate the formation of fibrous structures and their networks .
Safety and Hazards
Future Directions
The oxidation-responsive autonomous gel–sol–gel transitions of supramolecular hydrogels fabricated via the self-assembly of Fmoc-D-cysteine hydrate present a promising area for future research . The difference in the self-assembly propensities and kinetics of self-assembly/disassembly as well as co-assembly will contribute to oxidation-responsive autonomous gel–sol–gel transitions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZQQLXIOBNTOL-PKLMIRHRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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